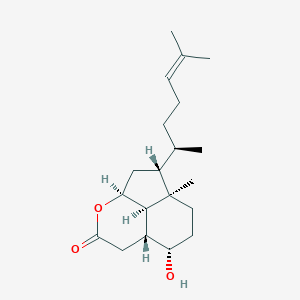
Aplykurodin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aplykurodin B is a natural product that belongs to the family of marine-derived macrolides. It was first isolated from the marine sponge Aplysina sp. in 1994. Since then, it has attracted the attention of many researchers due to its potential therapeutic applications. Aplykurodin B has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects.
Wissenschaftliche Forschungsanwendungen
Cytotoxicity and Tumor Cell Inhibition
Aplykurodin B, a degraded sterol found in the anaspidean mollusk Aplysia fasciata, has been identified to exhibit cytotoxicity against tumor cell lines. The study by Ortega, Zubı́a, and Salvá (1997) highlights its potential in cancer research, particularly in developing treatments targeting specific tumor cells (Ortega, Zubı́a, & Salvá, 1997).
Ichthyotoxicity and Marine Biology
Research by Spinella et al. (1992) on the mollusk Aplysia fasciata, where Aplykurodin B was originally isolated, points to its ichthyotoxic properties. This could have implications for understanding marine ecology and the chemical defense mechanisms of marine organisms (Spinella et al., 1992).
Chemical Synthesis and Structural Analysis
Izzo et al. (2000) focused on the synthesis of aplykurodins, including Aplykurodin B, demonstrating the complexities of replicating marine natural products in a lab setting. This research is crucial for the pharmaceutical industry in synthesizing complex natural compounds for therapeutic use (Izzo et al., 2000).
Eigenschaften
CAS-Nummer |
101691-09-2 |
|---|---|
Produktname |
Aplykurodin B |
Molekularformel |
C20H32O3 |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
(1R,2R,4S,8R,9S,12R)-9-hydroxy-1-methyl-2-[(2R)-6-methylhept-5-en-2-yl]-5-oxatricyclo[6.3.1.04,12]dodecan-6-one |
InChI |
InChI=1S/C20H32O3/c1-12(2)6-5-7-13(3)15-11-17-19-14(10-18(22)23-17)16(21)8-9-20(15,19)4/h6,13-17,19,21H,5,7-11H2,1-4H3/t13-,14+,15-,16+,17+,19+,20-/m1/s1 |
InChI-Schlüssel |
WFIRRHJNPNGJBS-VZNPGGIZSA-N |
Isomerische SMILES |
C[C@H](CCC=C(C)C)[C@H]1C[C@H]2[C@H]3[C@@]1(CC[C@@H]([C@@H]3CC(=O)O2)O)C |
SMILES |
CC(CCC=C(C)C)C1CC2C3C1(CCC(C3CC(=O)O2)O)C |
Kanonische SMILES |
CC(CCC=C(C)C)C1CC2C3C1(CCC(C3CC(=O)O2)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



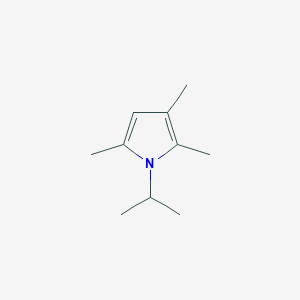
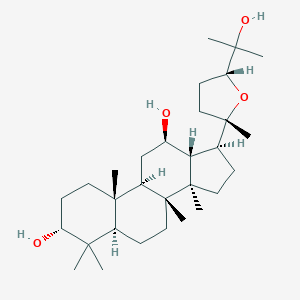
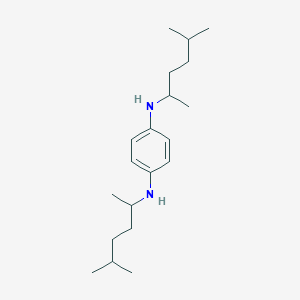
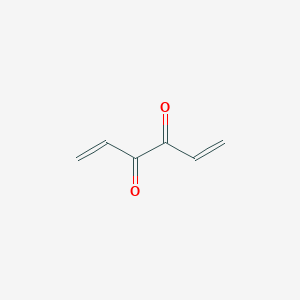
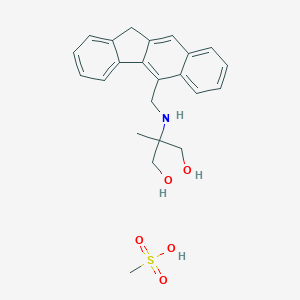
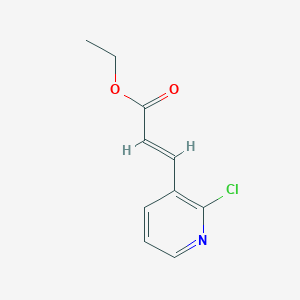
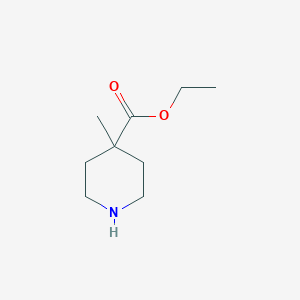
![8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B33831.png)
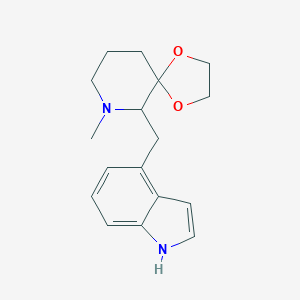
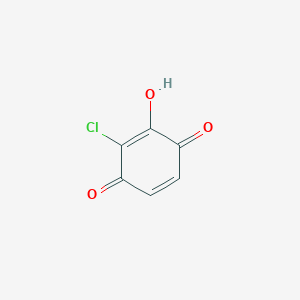
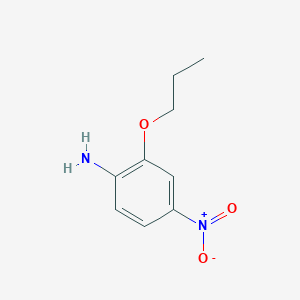

![N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B33839.png)
